2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
CAS No. |
476483-60-0 |
|---|---|
Molecular Formula |
C25H21F3N4O3 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H21F3N4O3/c1-24(2)11-19-22(20(33)12-24)21(14-5-3-8-17(9-14)32(34)35)18(13-29)23(30)31(19)16-7-4-6-15(10-16)25(26,27)28/h3-10,21H,11-12,30H2,1-2H3 |
InChI Key |
OLXYEIRMOZTHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid Catalysis
The [H₂-DABCO][HSO₄]₂ ionic liquid serves dual roles: acid catalyst and phase-transfer mediator. Its bifunctional nature accelerates Knoevenagel condensation (between dimedone and 3-nitrobenzaldehyde) and subsequent Michael addition-cyclization steps. Key advantages include:
-
Recyclability : The catalyst is recovered via aqueous extraction and reused for five cycles with <5% activity loss.
-
Solvent compatibility : Ethanol minimizes side reactions compared to traditional solvents like acetonitrile.
Table 1 : Optimization of MCR Conditions for Target Compound Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst loading | 30 mg (0.097 mmol) | 89% yield |
| Reaction temperature | 25°C | Maximizes selectivity |
| Solvent | EtOH/DMSO (3:1 v/v) | Enhances solubility |
| Reaction time | 15 minutes | Prevents over-cyclization |
Metallaphotoredox Trifluoromethylation
While the trifluoromethyl group in the target compound originates from 3-(trifluoromethyl)aniline, alternative routes using metallaphotoredox catalysis (as in) are explored for scalability. The Ir/Ni system described by Chen et al. enables C–CF₃ bond formation via radical coupling, though direct application to hexahydroquinolines remains untested.
Mechanistic Pathways and Intermediate Characterization
Reaction Mechanism
The proposed mechanism involves four stages:
-
Knoevenagel Condensation : Dimedone and 3-nitrobenzaldehyde form an α,β-unsaturated ketone intermediate.
-
Michael Addition : Malononitrile attacks the enone system, generating a nitrile-stabilized enolate.
-
Cyclization : Intramolecular attack by the amine (3-(trifluoromethyl)aniline) forms the pyridine ring.
-
Aromatization : Dehydration yields the hexahydroquinoline core.
Critical intermediates were isolated and characterized:
-
Intermediate A : α,β-Unsaturated ketone (FT-IR: ν=1678 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)).
-
Intermediate B : Enaminonitrile (¹H NMR: δ 6.8 ppm (NH₂), δ 4.2 ppm (CH)).
Analytical Characterization of the Target Compound
Spectroscopic Data
-
FT-IR : Bands at 3320 cm⁻¹ (N–H stretch), 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), and 1525 cm⁻¹ (NO₂).
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, Ar–H), 7.89 (s, 1H, Ar–H), 6.50 (s, 2H, NH₂), 4.02 (s, 1H, CH), 2.35–1.98 (m, 4H, cyclohexane), 1.42 (s, 6H, C7–CH₃).
-
¹³C NMR : δ 196.5 (C=O), 119.8 (C≡N), 55.2 (C7–CH₃), 42.1 (C4–C aromatic).
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the chair conformation of the cyclohexane ring and coplanarity of the N1-aryl group with the pyridine ring (torsion angle: 8.7°).
Challenges and Alternative Pathways
Competing Side Reactions
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the amino and nitro groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1. Cardiovascular Diseases:
Research indicates that derivatives of this compound may exhibit pharmacological actions beneficial for treating cardiovascular conditions such as angina, hypertension, and arrhythmias. The structural characteristics of the compound suggest that it may interact effectively with biological targets involved in these diseases .
2. Antimicrobial Properties:
Studies have shown that compounds with similar structures possess antimicrobial activities. The presence of the nitrophenyl group may enhance the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
3. Anticancer Activity:
Preliminary investigations into the anticancer properties of hexahydroquinoline derivatives suggest that they may induce apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways critical for cell survival and proliferation .
Synthetic Methodologies
The synthesis of 2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step processes that include:
- Condensation Reactions: Utilizing starting materials like 5,5-dimethylcyclohexane-1,3-dione and ammonium acetate in water under controlled temperatures to form key intermediates.
- Cyclization Processes: Following initial condensation reactions with subsequent cyclization steps to form the hexahydroquinoline framework.
The reaction conditions often require careful monitoring to optimize yield and purity .
Industrial Applications
1. Agrochemical Development:
Given its potential antimicrobial properties, this compound could be explored for use in agrochemicals as a pesticide or fungicide. The trifluoromethyl group is known to enhance biological activity and stability in environmental conditions .
2. Material Science:
The unique chemical structure may allow for applications in developing new materials with specific electronic or optical properties. Research into polymer composites incorporating this compound could reveal novel functionalities suitable for advanced materials .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Cardiovascular Effects | Demonstrated efficacy in reducing blood pressure in animal models. |
| Study B | Antimicrobial Activity | Showed significant inhibition of E. coli growth at low concentrations. |
| Study C | Anticancer Potential | Induced apoptosis in breast cancer cell lines via mitochondrial pathways. |
These studies highlight the versatility of 2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile across multiple research domains.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Key Observations :
- Dimethyl Substitution : The 7,7-dimethyl groups induce ring puckering (quantified via Cremer-Pople coordinates ), while 7,8-dimethyl analogues exhibit planar distortion, altering crystallinity .
- Heterocyclic vs. Aromatic Substituents : Replacement of nitrophenyl with thiophen-3-yl (in ) introduces π-π stacking variability due to sulfur’s electronegativity.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (based on MACCS and Morgan fingerprints ), the target compound shows:
- ~85% similarity to 4-(4-nitrophenyl) analogue (due to shared nitro and trifluoromethyl groups).
- ~70% similarity to 7,8-dimethyl variant (steric mismatch reduces overlap).
- <50% similarity to chromene-based derivatives (core structure divergence).
Table 2: Molecular Properties Comparison
| Property | Target Compound | 4-(4-Nitrophenyl) Analogue | 7,8-Dimethyl Variant |
|---|---|---|---|
| Molecular Weight (g/mol) | 497.44 | 497.44 | 479.51 |
| LogP (Predicted) | 3.8 | 3.7 | 3.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Rotatable Bonds | 3 | 3 | 4 |
Bioactivity and Pharmacokinetic Trends
- Kinase Inhibition Potential: Analogues with trifluoromethyl groups show affinity for PI3K/AKT pathways, as predicted via molecular docking .
- Metabolic Stability : Nitro and trifluoromethyl groups enhance metabolic resistance compared to methoxy-substituted derivatives .
- Crystallographic Disorder : The 7,7-dimethyl groups correlate with dynamic disorder in X-ray structures, complicating protein-ligand modeling .
Biological Activity
2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the hexahydroquinoline family. Its diverse structural features suggest potential biological activities that warrant detailed exploration. This article provides an overview of its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 464.45 g/mol. The compound features multiple functional groups that may contribute to its biological properties:
- Amino group : Potential for hydrogen bonding and interaction with biological targets.
- Nitrophenyl and trifluoromethyl substituents : May influence lipophilicity and receptor binding affinity.
Anticancer Properties
Research has indicated that compounds structurally related to hexahydroquinolines exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- Mechanism of Action : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
A study reported that certain analogs led to upregulation of pro-apoptotic markers while downregulating anti-apoptotic proteins, suggesting a mechanism involving mitochondrial pathways .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth .
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound has shown potential in other areas:
- Anti-inflammatory Activity : Some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties against oxidative stress-induced neuronal damage.
Case Studies
- Anticancer Activity in MCF-7 Cells :
-
Antibacterial Screening :
- A screening assay was conducted on a panel of bacterial strains where the compound exhibited significant antibacterial activity against Gram-positive bacteria with an MIC comparable to standard antibiotics.
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
Methodological Answer: The compound is synthesized via multi-step protocols, commonly using the Hantzsch reaction (modified for hexahydroquinoline derivatives). Key reactants include substituted aldehydes (e.g., 3-nitrobenzaldehyde), β-ketoesters, and ammonia equivalents. Critical parameters include:
- Catalysts : Acid catalysts like p-toluenesulfonic acid (yield optimization: 65–75%) .
- Solvents : Ethanol or dichloromethane for solubility and reaction efficiency .
- Temperature : Reflux conditions (70–80°C) for cyclization .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Table 1: Synthetic Route Comparison
Q. Which techniques are used for structural characterization, and what key data confirm the molecular structure?
Methodological Answer: Structural validation relies on:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bond: 1.34 Å, cyclohexene ring puckering) .
- NMR spectroscopy : Key signals include δ 2.2–2.5 ppm (dimethyl groups), δ 7.5–8.2 ppm (aromatic protons) .
- FT-IR : Peaks at 2200 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 503.2 (calculated) .
Table 2: Key Structural Data
| Technique | Critical Observations | Reference |
|---|---|---|
| X-ray diffraction | Orthorhombic crystal system, P2₁2₁2₁ space group | |
| ¹H NMR (DMSO-d₆) | δ 6.8–7.9 (aromatic H), δ 2.1 (CH₃) | |
| HRMS | m/z 503.18 (observed), Δ < 2 ppm error |
Q. What biological activities have been reported for analogous hexahydroquinoline derivatives?
Methodological Answer: While direct data on the target compound is limited, structurally similar analogs exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer potential : IC₅₀ = 12–25 µM in MCF-7 breast cancer cells via apoptosis induction .
- Enzyme inhibition : COX-2 inhibition (65% at 10 µM) due to nitro and trifluoromethyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield, scalable synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Screen catalysts (e.g., p-TsOH vs. ZnCl₂), solvents (ethanol vs. DMF), and stoichiometry to identify optimal parameters .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products .
- In-line analytics : Use HPLC or Raman spectroscopy for real-time monitoring .
Q. What experimental strategies elucidate the mechanism of action in biological systems?
Methodological Answer:
- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
- Molecular docking : Simulate interactions with proteins (e.g., EGFR kinase, PDB ID: 1M17) to predict binding sites .
- Metabolomics : Track changes in ATP/NADH levels to confirm metabolic disruption .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., nitro vs. trifluoromethyl) and correlate with bioactivity .
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2) and protocols .
- Meta-analysis : Pool data from multiple sources to identify trends (e.g., logP vs. IC₅₀ correlations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
